molecular formula C29H41N5O9 B1428228 Tigecycline hydrate CAS No. 1229002-07-6

Tigecycline hydrate

Cat. No. B1428228
M. Wt: 603.7 g/mol
InChI Key: SUGZODNQTKYJAW-KXLOKULZSA-N
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Description

Tigecycline is a unique glycylcycline class of semisynthetic antimicrobial agents developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens . It is used to treat complicated skin and skin structure infections, complicated intra-abdominal infections, and community-acquired bacterial pneumonia in adults .


Synthesis Analysis

Tigecycline evades the main tetracycline resistance genetic mechanisms, such as tetracycline-specific efflux pump acquisition and ribosomal protection, via the addition of a glycyclamide moiety to the 9-position of minocycline .


Molecular Structure Analysis

The molecular formula of Tigecycline is C29H39N5O8 . The molecular weight is 585.66 .


Chemical Reactions Analysis

Tigecycline is relatively unstable after reconstitution. This instability may limit the use of the drug in ambulatory infusions for the treatment of infection and may prevent the development of optimal dosing schedules for the treatment of AML .


Physical And Chemical Properties Analysis

Tigecycline is a broad-spectrum antibiotic that is available as an intravenous preparation . It is rapidly distributed and has a large volume of distribution, indicating extensive tissue penetration .

Scientific Research Applications

Antibiotic Resistance Studies

  • Plasmid-mediated Resistance: Tigecycline, a last-resort antibiotic, faces challenges due to plasmid-mediated high-level resistance genes like tet(X3) and tet(X4) found in various bacteria isolated from animals, meat, and humans. These genes inactivate tigecycline along with other tetracyclines, significantly increasing its minimal inhibitory concentration and compromising its effectiveness in in vivo infection models (He et al., 2019).

Pharmacological Formulation and Stability

  • Novel Formulation: A novel formulation of tigecycline has been developed to enhance its stability and preserve its antibacterial and antileukemic activity. This formulation contains oxygen-reducing agents and shows sustained activity in vitro and in vivo, addressing the instability issues of tigecycline after reconstitution (Jitkova et al., 2014).

Analytical Methods for Tigecycline

  • Spectrometric Technique: A spectrofluorimetric technique based on the reaction of tigecycline with 4-chloro-7-nitrobenzofurazan was developed for its analysis in pharmaceutical formulations and biological samples, offering high selectivity and sensitivity (Salman et al., 2019).

Resistance Evolution Studies

  • Resistance Protein Mutation: Tigecycline resistance can develop through mutations in tetracycline resistance proteins like Tet(A), Tet(K), Tet(M), and Tet(X). These mutations increase the minimal inhibitory concentrations for tigecycline, especially in Tet(X) variants, posing a future risk for its medical use (Linkevicius et al., 2015).

Pharmacokinetic Studies in Special Populations

  • Pharmacokinetics in Sepsis: A study on high-dose tigecycline in patients with sepsis or septic shock revealed that standard dosing might not be adequate for intensive care unit patients, suggesting the need for individualized dosing based on pathogens, susceptibility, and pharmacokinetic targets (Borsuk-De Moor et al., 2018).

Analytical Methods for Measuring Tigecycline

  • Chromatographic Methods: A review of chromatographic methods for measuring tigecycline, its metabolites, and analogs in clinical and biological research highlighted the need for analytical methods in quantifying tigecycline in pharmaceutical products (Silva & Salgado, 2010).

Emergence of Clinical Resistance

  • Resistance in Clinical Treatment: The emergence of clinical resistance to tigecycline, particularly in Acinetobacter baumannii and Enterobacteriaceae, poses challenges in long-term monotherapy, necessitating cautious use and close monitoring of efflux-mediated resistance (Sun et al., 2013).

Safety And Hazards

Tigecycline is contraindicated in patients who have had an allergic reaction to it and in children under 8 years of age . It has a black box warning because it increases the risk of mortality and so should be reserved for situations where there are no suitable alternatives . When handling Tigecycline, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O8.H2O/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H2/t12-,14-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGZODNQTKYJAW-KXLOKULZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746698
Record name (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tigecycline hydrate

CAS RN

1229002-07-6
Record name (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1229002-07-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
M Sabitha, S Rajiv - Rsc Advances, 2015 - pubs.rsc.org
… The stock concentration of tigecycline antibiotic was prepared by dissolving 10 mg of tigecycline hydrate in 15 ml of milli Q water (∼0.666 mg ml −1 ). From the stock concentrations, …
Number of citations: 11 pubs.rsc.org
BK Jha, I Seo, HH Kong, SI Suh, MH Suh… - Parasitology research, 2015 - Springer
… Tetracycline hydrate, doxycycline hyclate, and tigecycline hydrate were purchased from Sigma (St. Louis, MO, USA). The stock solutions of drugs were prepared in distilled water and …
Number of citations: 10 link.springer.com
M Ozcimen, Y Sakarya, S Ozcimen, S Goktas… - Graefe's Archive for …, 2014 - Springer
… Tigecycline hydrate standard was obtained from Sigma Aldrich (Germany, PZ0021-5 mg). Briefly, after thawing at room temperature (22 C), 200 μl of the sample was diluted with 600 μl …
Number of citations: 15 link.springer.com
A Jasiecka‐Mikołajczyk, H Ziółkowski… - Journal of Veterinary …, 2018 - Wiley Online Library
… The reagents for LC-MS/MS such as acetonitrile (LC/MS-grade), formic acid (HPLC-grade), 1,2-dichloroethane, and analytical standard of tigecycline hydrate (HPLC-grade) were …
Number of citations: 4 onlinelibrary.wiley.com
H Cho, T Sondak, K Kim - Pharmaceutics, 2023 - mdpi.com
Carbapenem-resistant Acinetobacter baumannii (CRAB) is the most detrimental pathogen that causes hospital-acquired infections. Tigecycline (TIG) is currently used as a potent …
Number of citations: 2 www.mdpi.com
SD Stojanović, SM Janković, ZD Matović… - Monatshefte für Chemie …, 2015 - Springer
The interaction between tigecycline (TGC) and human serum albumin (HSA) in aqueous solution was investigated by fluorescence, UV–Vis spectroscopic and molecular docking …
Number of citations: 17 link.springer.com
SD Stojanović, JM Nićiforović, SM Živanović… - Monatshefte für Chemie …, 2020 - Springer
Concomitant use of two or more drugs in therapy is becoming a more frequent phenomenon and clinically relevant drug–drug interactions at the level of binding to human serum …
Number of citations: 13 link.springer.com
LIU Cun-Bao, S Bin, BAI Hong-Mei, T Jing… - Zoological …, 2015 - ncbi.nlm.nih.gov
Multidrug resistant (MDR) pathogen infections are serious threats to hospitalized patients because of the limited therapeutic options. A novel group of antibiotic candidates, antimicrobial …
Number of citations: 30 www.ncbi.nlm.nih.gov
Y Sakarya, R Sakarya, M Ozcimen… - International Journal …, 2017 - ncbi.nlm.nih.gov
… A tigecycline hydrate standard was obtained from Sigma Aldrich (Germany, PZ0021-5 mg). Specimen preparation: after thawing at room temperature (22C), 200 µL of the specimen was …
Number of citations: 3 www.ncbi.nlm.nih.gov
CT Oh, C Moon, OK Park, SH Kwon… - Journal of Antimicrobial …, 2014 - academic.oup.com
… (C8895-1G; Sigma), isoniazid (I3377-50G; Sigma), linezolid (PZ0014-25MG; Sigma), metronidazole (M3761-5G; Fluka), moxifloxacin (32477-50MG; Sigma), or tigecycline hydrate (…
Number of citations: 43 academic.oup.com

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